One of the most promising areas of research for aluminium sulphide is in the development of next-generation batteries. Lithium-ion batteries, the current dominant technology, have limitations in terms of energy density and safety. Aluminium-sulphur batteries are a potential alternative due to several factors:
Despite these challenges, aluminium sulphide remains a promising candidate for next-generation batteries, and research is ongoing to overcome these limitations.
Aluminium sulphide, like other metal sulphides, exhibits light-absorbing properties that have potential applications in photovoltaics, the technology used in solar cells. Research is exploring the use of aluminium sulphide in:
Due to the early stage of this research, there is limited information on the specific applications and their effectiveness in converting light to electricity.
Beyond energy storage and photovoltaics, aluminium sulphide is being explored for other scientific applications:
Aluminum sulfide, with the chemical formula Al₂S₃, is an ionic compound composed of aluminum and sulfur. It typically appears as a gray solid and is known for its ability to hydrolyze in the presence of moisture, producing aluminum hydroxide and hydrogen sulfide gas. This compound exists in several crystalline forms, including hexagonal and trigonal structures, which exhibit unique lattice arrangements and properties. The molar mass of aluminum sulfide is approximately 150.158 g/mol, and it has a melting point of about 1,100 °C (2,012 °F) and a boiling point of around 1,500 °C (2,732 °F) .
Aluminum sulfide can be synthesized through several methods:
Aluminum sulfide has a range of industrial applications:
Research on aluminum sulfide interactions primarily focuses on its reactivity with water and acids. Studies have shown that its hydrolysis can be an effective method for producing hydrogen sulfide cheaply. Additionally, its reactions with alcohols have been explored for synthesizing thiols under controlled conditions . These interactions are crucial for understanding its potential uses in organic synthesis and industrial processes.
Compound | Chemical Formula | Key Properties | Unique Characteristics |
---|---|---|---|
Aluminum Sulfide | Al₂S₃ | Gray solid; hydrolyzes to produce H₂S | Highly reactive with moisture |
Aluminum Chloride | AlCl₃ | White solid; soluble in water | Forms complex ions in solution |
Aluminum Sulfate | Al₂(SO₄)₃ | White crystalline solid; highly soluble | Used extensively in water purification |
Gallium Sulfide | Ga₂S₃ | Grayish solid; similar structure to Al₂S₃ | Exhibits semiconductor properties |
Aluminum sulfide is distinguished by its strong reactivity with water, leading to the release of hydrogen sulfide gas. This property makes it particularly useful in certain chemical syntheses compared to other aluminum compounds, which may not exhibit such reactivity .
The polymorphic behavior of aluminum sulfide stems from the versatile coordination chemistry of aluminum in sulfide environments and the ability of the structure to accommodate ordered vacancy arrangements [1]. Each polymorph exhibits unique crystallographic parameters and structural characteristics that define their stability ranges and formation conditions [3] [6]. The following table summarizes the key crystallographic data for the major aluminum sulfide polymorphs:
Polymorph | Crystal System | Space Group | a (Å) | c (Å) | Density (g/cm³) | Structure Type |
---|---|---|---|---|---|---|
α-Al₂S₃ | Hexagonal | P6₁ | 6.423 | 17.83 | 2.32 | Wurtzite-like |
β-Al₂S₃ | Hexagonal | P6₃mc | 3.579 | 5.829 | 2.495 | Defect Wurtzite |
γ-Al₂S₃ | Trigonal | R3m | 6.47 | 17.26 | 2.36 | Trigonal |
δ-Al₂S₃ | Tetragonal | I4₁/amd | 7.026 | 29.819 | 2.71 | Tetragonal Superlattice |
The alpha phase of aluminum sulfide represents the most thermodynamically stable polymorph under ambient conditions, crystallizing in the hexagonal crystal system with space group P6₁ [1]. This phase exhibits a wurtzite-related structure where sulfide anions adopt a hexagonal close-packed arrangement, with aluminum cations occupying one-third of the available tetrahedral interstitial sites [19]. The defect-free alpha phase contains sulfide ions in a hexagonal close-packed lattice with aluminum ions distributed among the tetrahedral holes in an ordered fashion [19].
The structural framework of α-Al₂S₃ is characterized by two inequivalent aluminum positions and three inequivalent sulfur atom positions within the unit cell [19]. Each close-packed layer contains three inequivalent sulfur atoms, where two coordinate to three aluminum atoms and one exhibits two-fold coordination [19]. The availability of two-fold coordinated sulfide ions proves crucial for the preferred conduction pathways in this material [19]. The aluminum-sulfur bond distances in α-Al₂S₃ range from 2.31 to 2.64 Å, reflecting the distorted tetrahedral coordination environment around aluminum centers [5] [27].
Unlike aluminum oxide where aluminum centers occupy octahedral holes, the expanded framework of aluminum sulfide stabilizes aluminum centers in tetrahedral coordination within the sulfide matrix [1]. The lattice parameters for α-Al₂S₃ are a = b = 6.423 Å and c = 17.83 Å, with a calculated density of 2.32 g/cm³ [1] [6]. Recent density functional theory calculations using the r++SCAN functional have provided refined lattice parameters of a = 6.418 Å and c = 17.847 Å, showing excellent agreement with experimental values [25].
The beta phase of aluminum sulfide adopts a defect wurtzite structure characterized by hexagonal symmetry with space group P6₃mc [1]. This polymorph forms through thermal treatment of the alpha phase, typically requiring annealing at temperatures of several hundred degrees Celsius [1]. The beta phase represents a high-temperature modification where aluminum centers become randomized, leading to the characteristic defect wurtzite arrangement [1].
The crystallographic parameters of β-Al₂S₃ include lattice constants a = b = 3.579 Å and c = 5.829 Å, with a notably higher density of 2.495 g/cm³ compared to the alpha phase [1] [6]. This increased density reflects the more compact arrangement achieved through the randomization of aluminum positions at elevated temperatures [1]. The defect wurtzite configuration emerges from the thermal activation that allows aluminum cations to redistribute among available tetrahedral sites, breaking the long-range order characteristic of the alpha phase [1].
The structural transition from alpha to beta phase involves the progressive randomization of aluminum occupancy in tetrahedral sites while maintaining the overall hexagonal close-packed sulfide framework [1]. This transformation represents a classical order-disorder transition where increasing temperature provides sufficient thermal energy to overcome the ordering forces that stabilize the alpha phase structure [1].
The gamma phase of aluminum sulfide crystallizes in the trigonal crystal system, representing a high-temperature polymorph with structural similarities to gamma-aluminum oxide [1]. This phase forms at elevated temperatures beyond those required for beta phase formation, with lattice parameters a = b = 6.47 Å and c = 17.26 Å [1] [6]. The density of γ-Al₂S₃ is 2.36 g/cm³, intermediate between the alpha and beta phases [1].
The structural arrangement in γ-Al₂S₃ exhibits analogies to the gamma-Al₂O₃ structure, suggesting similar coordination environments and vacancy ordering patterns [1]. The trigonal symmetry reflects a further evolution of the defect structure where thermal energy promotes additional structural reorganization beyond that observed in the beta phase [1]. While detailed structural refinement data for this phase remains limited, the trigonal symmetry indicates a departure from the hexagonal close-packed sulfide arrangement toward a more complex three-dimensional framework [1].
The formation of γ-Al₂S₃ requires temperatures sufficient to induce significant structural reorganization while maintaining the overall stoichiometry and basic coordination preferences of aluminum in sulfide environments [1]. This phase represents an intermediate structural state between the ordered wurtzite-like alpha phase and the completely disordered arrangements that might occur at even higher temperatures [1].
The delta phase of aluminum sulfide emerges under high-pressure conditions, specifically requiring pressures in the range of 2 to 65 GPa to achieve stable formation [1]. This polymorph crystallizes in the tetragonal crystal system with space group I4₁/amd, representing a pressure-induced structural transformation [1]. The lattice parameters are a = b = 7.026 Å and c = 29.819 Å, with the highest density among all known aluminum sulfide polymorphs at 2.71 g/cm³ [1] [6].
The tetragonal superlattice structure of δ-Al₂S₃ reflects the dramatic reorganization that occurs under extreme pressure conditions [1]. The significantly elongated c-axis parameter of nearly 30 Å indicates the formation of a complex layered structure where vacancies arrange in a highly ordered tetragonal superlattice [1]. This pressure-induced phase demonstrates the remarkable structural flexibility of aluminum sulfide under extreme conditions [1].
The formation mechanism of δ-Al₂S₃ involves the compression-induced reorganization of vacancy arrangements from the ambient pressure configurations to a highly ordered tetragonal pattern [1]. The substantial increase in density from 2.32 g/cm³ in the alpha phase to 2.71 g/cm³ in the delta phase reflects the efficient packing achieved under high-pressure conditions [1]. This phase represents one of the most structurally complex aluminum sulfide polymorphs, with its superlattice arrangement providing insights into the fundamental interactions governing aluminum-sulfur bonding under extreme conditions [1].
The structural chemistry of aluminum sulfide is fundamentally governed by the ordered arrangement of cation vacancies within the tetrahedral sites of the sulfide framework [1] [11]. These vacancy-ordered structures represent a critical aspect of aluminum sulfide crystallography, where the systematic absence of aluminum atoms from specific tetrahedral positions creates long-range structural order [1]. The defect chemistry involves the strategic placement of aluminum cations in only one-third of the available tetrahedral sites, leaving two-thirds as ordered vacancies [1] [19].
Recent first-principles studies have revealed that vacancy-ordered wurtzite α-Al₂S₃ exhibits remarkable ferroelectric properties due to its unique defect arrangement [7] [11]. The ordered aluminum vacancies lead to three important structural features: mitigation of cation-cation repulsion, structural flexibility that accommodates lattice expansion, and formation of sigma-like bonding states involving aluminum 3p and sulfur 3p orbitals [7] [11]. These vacancy-induced modifications result in uniaxial quadruple-well ferroelectricity with a moderate switching barrier of 51 meV per cation, significantly lower than conventional wurtzite ferroelectrics [7] [11].
The defect chemistry of aluminum sulfide involves complex interactions between aluminum vacancies and the surrounding sulfite framework [15] [16]. Computational studies using density functional theory have demonstrated that the distribution of aluminum vacancies follows specific ordering principles that minimize the total system energy [19]. The formation energies of different vacancy configurations show that ground-state arrangements achieve approximately 90% vacancy ordering at typical synthesis temperatures around 625 K [16].
The vacancy ordering in aluminum sulfide creates distinct coordination environments for both aluminum and sulfur atoms [19]. The aluminum sites exhibit tetrahedral coordination with aluminum-sulfur bond distances ranging from 2.20 to 2.64 Å, while sulfur atoms display both two-fold and three-fold coordination depending on their position within the vacancy-ordered structure [5] [19] [27]. The systematic arrangement of these vacancies generates the characteristic wurtzite-like structure while maintaining overall charge neutrality through the Al³⁺ and S²⁻ ionic framework [1] [19].
The lattice dynamics of aluminum sulfide polymorphs exhibit significant variations that reflect their distinct structural arrangements and bonding characteristics [1] [17]. Comparative analysis of vibrational properties across the different phases reveals fundamental differences in phonon dispersion relations, thermal stability, and dynamic structural behavior [17]. The hexagonal alpha phase demonstrates the most stable lattice dynamics due to its ordered vacancy arrangement and optimized aluminum-sulfur bonding distances [1] [19].
Density functional theory calculations have provided detailed insights into the phonon spectra and lattice dynamics of aluminum sulfide phases [17] [25]. The alpha phase exhibits well-defined acoustic and optical phonon branches consistent with its ordered structure, while the beta phase shows characteristic broadening and splitting associated with the defect wurtzite configuration [1] [17]. The gamma and delta phases display increasingly complex phonon spectra reflecting their higher-symmetry crystal systems and unique structural arrangements [1].
Temperature-dependent lattice dynamics studies reveal distinct thermal expansion behaviors across the aluminum sulfide polymorphs [30]. The alpha phase demonstrates anisotropic thermal expansion with different expansion coefficients along the a and c crystallographic axes [25]. Computational studies using the r++SCAN functional have shown that the thermal expansion coefficient varies significantly between phases, with the alpha phase exhibiting relatively low expansion due to its stable tetrahedral coordination environment [25].
The comparative lattice dynamics analysis also reveals important information about phase transition mechanisms and kinetics [1] [17]. The alpha to beta phase transition involves the progressive activation of specific phonon modes that facilitate aluminum cation mobility between tetrahedral sites [1]. Similarly, the formation of gamma and delta phases requires activation of higher-energy vibrational modes that enable the substantial structural reorganization observed in these polymorphs [1]. These dynamic processes demonstrate the fundamental relationship between lattice vibrations and structural phase transitions in aluminum sulfide systems [1] [17].
Flammable;Irritant